2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a furan ring, and a dihydro-1,5-benzothiazepine core. The combination of these functional groups imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The synthesis begins with the formation of the benzothiazepine core through a cyclization reaction involving an ortho-aminothiophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers or other suitable reagents.
Attachment of the Furan Ring: The furan ring is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-[4-(Trifluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2S/c21-20(22)25-14-9-7-13(8-10-14)19-12-16(17-5-3-11-24-17)23-15-4-1-2-6-18(15)26-19/h1-11,19-20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLBOQNGCGXHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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